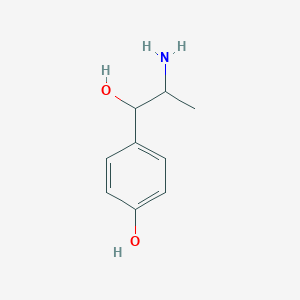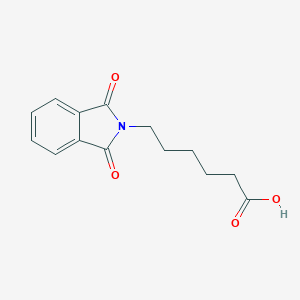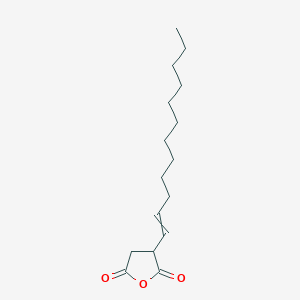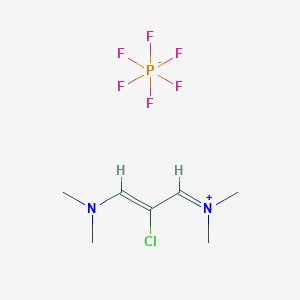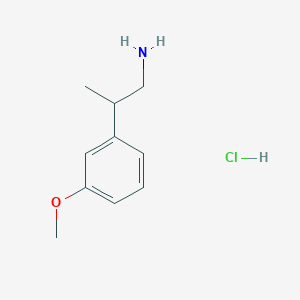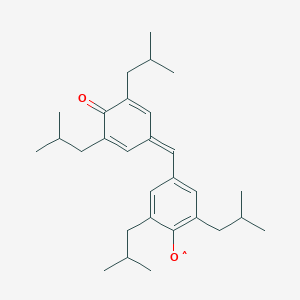
Galvanoxyl
概要
説明
Galvinoxyl is a commercially available radical scavenger . It is used both as a probe for studying radical reactions and as an inhibitor of radical polymerization .
Synthesis Analysis
Galvinoxyl may be synthesized by oxidation of the parent phenol with lead dioxide or potassium hexacyanoferrate (III) . Two new derivatives of galvinoxyl, a perdeutered and an adamantyl-analog, for potential applications as spin probes were synthesized .Molecular Structure Analysis
Insights into the electronic structure of galvinoxyl, a prototype persistent free radical species, are of interest to elucidate its attractive photophysical and magnetic properties . The photoionization and photoexcitation UPS, XPS, and NEXAFS spectra of the gas-phase galvinoxyl in the valence and core (C 1s and O 1s) regions were studied using synchrotron X-ray radiation .Chemical Reactions Analysis
Galvinoxyl finds use both as a probe for studying radical reactions and as an inhibitor of radical polymerization . Its radical structure is confirmed by the loss of the O–H stretch in the IR spectrum and by electron spin resonance; it is stable even in the presence of oxygen .Physical And Chemical Properties Analysis
Galvinoxyl has a chemical formula of C29H41O2 and a molar mass of 421.645 g·mol −1 . It is a dark blue fine crystalline powder .科学的研究の応用
Radical Polymerization
Coppinger’s radical plays a significant role in radical polymerization , particularly in atom transfer radical polymerization (ATRP) . It interacts with copper(I) and copper(II) complexes, which are pivotal in mediating the polymerization process. This interaction leads to the formation of organocopper(II) and organocopper(III) complexes that facilitate the controlled growth of polymers .
Organic Synthesis
In organic synthesis , Coppinger’s radical is utilized for benzylic functionalization . It is involved in various reactions such as benzylic oxidation, coupling with dicarbonyl compounds, and amination. These reactions are essential for constructing complex organic molecules with high precision .
Spintronics
Due to its stable electronic structure, Coppinger’s radical is explored in the field of spintronics . It offers potential for the development of spin-based electronic devices, which rely on the electron’s spin state rather than its charge, leading to devices with faster processing speeds and lower power consumption .
Antioxidant Properties
Galvanoxyl, in particular, is known for its antioxidant properties . It can act as a scavenger for other radicals, making it valuable in studying oxidative stress and the aging process at the molecular level. Its ability to neutralize free radicals is also beneficial in materials science for preventing degradation .
Magnetic Resonance Imaging (MRI)
The magnetic properties of Coppinger’s radical make it suitable for use in MRI contrast agents . Its stable radical nature allows for enhanced imaging contrast, providing clearer and more detailed images for medical diagnostics .
Photophysical Studies
Coppinger’s radical is used in photophysical studies to understand the behavior of electrons upon light absorption. Its stable radical nature allows researchers to study photoinduced electron transfer processes, which are fundamental in solar energy conversion and photodynamic therapy .
Material Science
In material science , Coppinger’s radical contributes to the development of novel materials with unique properties such as conductivity, anti-corrosiveness, and photocatalytic activity. These materials have applications in electronics, energy storage, and biochemistry .
作用機序
Target of Action
It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .
Mode of Action
It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.
Biochemical Pathways
Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.
Result of Action
The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .
Safety and Hazards
将来の方向性
Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .
特性
InChI |
InChI=1S/C29H41O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h13-21H,9-12H2,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVAISVZGLQKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015731 | |
| Record name | Galvinoxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2370-18-5 | |
| Record name | Galvinoxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galvinoxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALVINOXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07Q6T5546 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Galvanoxyl and how is it used in research?
A1: Galvanoxyl (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.
Q2: Can you give an example of how Galvanoxyl's activity was compared to other known antioxidants?
A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the Galvanoxyl radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].
Q3: What are the advantages of using Galvanoxyl compared to other radical scavenging assays?
A3: While the provided research papers don't explicitly highlight the advantages of Galvanoxyl over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.
Q4: Are there limitations to using Galvanoxyl as a model for assessing antioxidant activity?
A4: While a valuable tool, it's important to note that Galvanoxyl represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on Galvanoxyl scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



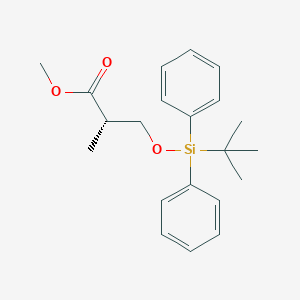

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
